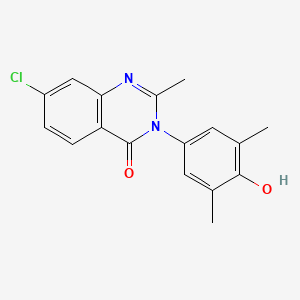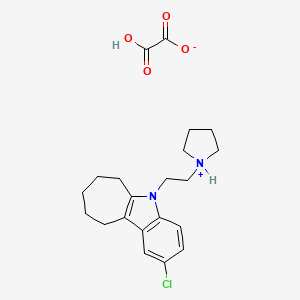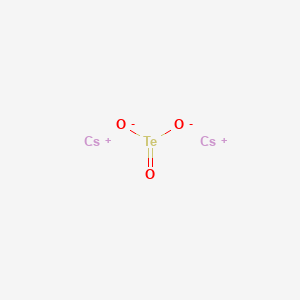
Dicesium tellurium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicesium tellurium trioxide, with the chemical formula Cs₂TeO₃, is a compound composed of cesium and tellurium trioxide.
Méthodes De Préparation
The preparation of dicesium tellurium trioxide typically involves the reaction of tellurium oxide (TeO₂) with cesium oxide (Cs₂O) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete formation of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and consistency of the final product.
Analyse Des Réactions Chimiques
Dicesium tellurium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products .
Applications De Recherche Scientifique
Dicesium tellurium trioxide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it is used in the production of advanced materials and electronic devices .
Mécanisme D'action
The mechanism of action of dicesium tellurium trioxide involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. These interactions are mediated by the unique chemical properties of the compound, such as its ability to form stable complexes with biomolecules .
Comparaison Avec Des Composés Similaires
Dicesium tellurium trioxide can be compared with other similar compounds, such as tellurium dioxide (TeO₂) and tellurium trioxide (TeO₃). While all these compounds contain tellurium, they differ in their chemical composition and properties. This compound is unique due to the presence of cesium, which imparts distinct chemical and physical characteristics. Other similar compounds include tellurium tetrachloride (TeCl₄) and tellurium hexafluoride (TeF₆), which also exhibit unique properties and applications .
Propriétés
Numéro CAS |
15899-92-0 |
|---|---|
Formule moléculaire |
Cs2O3Te |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
dicesium;tellurite |
InChI |
InChI=1S/2Cs.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Clé InChI |
JKKMKUTZZZCTIP-UHFFFAOYSA-L |
SMILES canonique |
[O-][Te](=O)[O-].[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



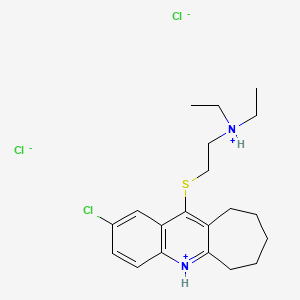
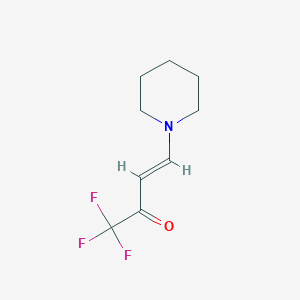
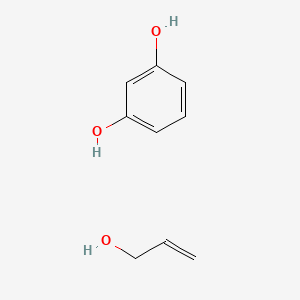

![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)
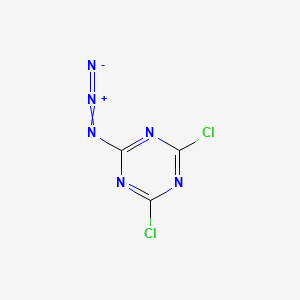


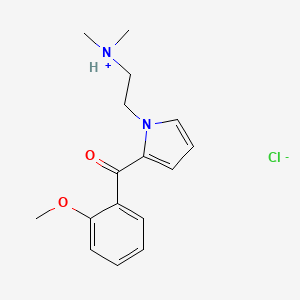
![(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13731468.png)
![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)
